molecular formula C18H25N3O7S B14173767 Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, (R)- CAS No. 79952-57-1

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, (R)-

Cat. No.: B14173767
CAS No.: 79952-57-1
M. Wt: 427.5 g/mol
InChI Key: SZOWFFWYTHGUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- is a complex organic compound that belongs to the class of peptides. This compound is characterized by its unique structure, which includes glycine, glutamyl, and cysteinyl residues, along with a phenylethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxy-2-phenylethyl)-L-cysteinyl)-, ®- typically involves peptide coupling reactions. The process may include the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue, forming disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions may occur at specific sites, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Solvents: Aqueous or organic solvents depending on the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while reduction would produce the monomeric form.

Scientific Research Applications

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The phenylethyl group may play a role in binding interactions, while the peptide backbone could be involved in signaling or structural functions.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide with similar structural elements.

    Carnosine: Another bioactive peptide with distinct biological functions.

    Anserine: A dipeptide with antioxidant properties.

Properties

CAS No.

79952-57-1

Molecular Formula

C18H25N3O7S

Molecular Weight

427.5 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-2-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)9-29-10-14(22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)

InChI Key

SZOWFFWYTHGUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.